REACTION_CXSMILES
|
N(OCCC(C)C)=O.N[C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2[N:14]=1.[ClH:20]>C(#N)C.[Cu](Cl)Cl>[Cl:20][C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2[N:14]=1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)C
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Name
|
tri(ethylene glycol) dimethyl ether
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Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tri(ethylene glycol) dimethyl ether
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred at rt for 10 minutes
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
heated at 50° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with HCl (1.0 M), water, brine
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Biotage Flash 40M)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C(=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |